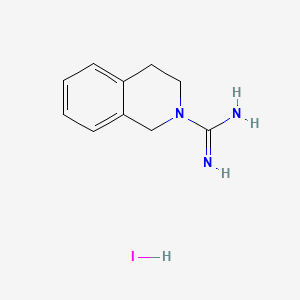
Debrisoquin hydriodide
货号:
B2487326
CAS 编号:
1052540-65-4
分子量:
303.14 g/mol
InChI 键:
FSDNBVFWOCFLIE-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Debrisoquin is a derivative of guanidine and belongs to the class of antihypertensive drugs.
- It shares similarities with guanethidine, another antihypertensive agent.
- Notably, Debrisoquin is used for phenotyping the CYP2D6 enzyme, which plays a crucial role in drug metabolism .
准备方法
- 德布里索喹可以通过多种途径合成,但一种常见的方法是使胍与合适的芳香醛或酮反应。
- 工业生产通常涉及化学合成,具体反应条件根据所选择的合成途径而有所不同。
化学反应分析
- 德布里索喹会发生各种反应,包括氧化、还原和取代。
- 这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和卤化剂(例如氯或溴)。
- 形成的主要产物取决于具体的反应条件和起始原料中存在的取代基。
科学研究应用
- 德布里索喹在多个领域都有应用:
药理学: 它用于表征 CYP2D6,有助于个性化医疗和预测药物反应。
生物学: 研究人员研究它对神经递质释放和神经元功能的影响。
医学: 德布里索喹在高血压治疗中的作用及其与其他药物的相互作用具有临床意义。
作用机制
- 德布里索喹通过抑制或干扰去甲肾上腺素的释放和分布,在交感神经效应器连接处起作用。
- 与其他一些肾上腺素能阻滞剂不同,它不直接抑制效应细胞上的去甲肾上腺素受体。
- 相反,它与去甲肾上腺素竞争去甲肾上腺素转运蛋白的摄取,并取代递质囊泡中的去甲肾上腺素,导致神经末梢中去甲肾上腺素逐渐耗竭 .
相似化合物的比较
- 德布里索喹与胍氧烷和胍德里尔等化合物共用胍部分。
- 它的独特之处在于它用于 CYP2D6 表征及其特定的作用机制 .
属性
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNBVFWOCFLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride
Cat. No.: B2487243
CAS No.: 2060053-75-8
4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxob...
Cat. No.: B2487244
CAS No.: 937604-74-5
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl...
Cat. No.: B2487248
CAS No.: 1448045-42-8
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2...
Cat. No.: B2487249
CAS No.: 1421522-49-7
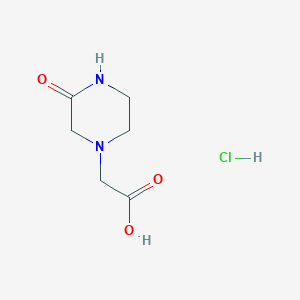
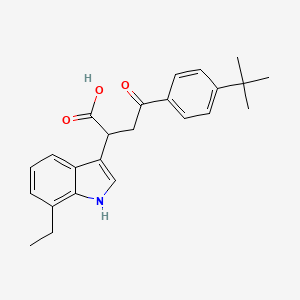
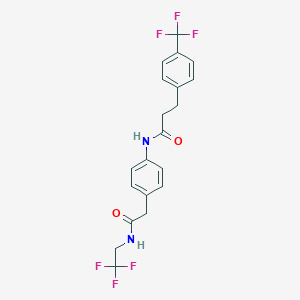
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

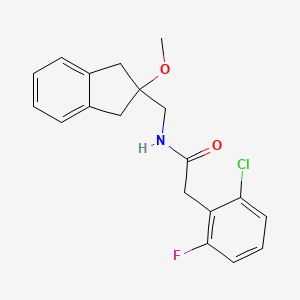

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)
![2-(benzylsulfanyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2487259.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)
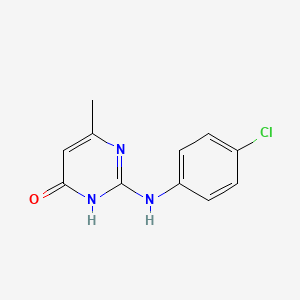
![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
